6-Chloro-1H-phenalen-1-one
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Overview
Description
6-Chloro-1H-phenalen-1-one is a derivative of 1H-phenalen-1-one, an oxygenated polycyclic aromatic hydrocarbon bearing a ketone moiety This compound is known for its unique chemical properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-phenalen-1-one typically involves the chlorination of 1H-phenalen-1-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenalenone quinones.
Reduction: Formation of 6-chloro-1H-phenalen-1-ol.
Substitution: Formation of various substituted phenalenones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-phenalen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenalenone derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of photosensitive materials and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-phenalen-1-one involves its ability to generate singlet oxygen upon irradiation with light. This property makes it an effective photosensitizer. The compound interacts with molecular oxygen, transferring energy to produce singlet oxygen, which can then react with various biological targets, leading to cell damage or death. This mechanism is particularly useful in photodynamic therapy for treating cancer and microbial infections.
Comparison with Similar Compounds
1H-Phenalen-1-one: The parent compound without the chlorine substitution.
6-Bromo-1H-phenalen-1-one: A similar compound with a bromine atom instead of chlorine.
6-Methyl-1H-phenalen-1-one: A derivative with a methyl group at the 6th position.
Uniqueness: 6-Chloro-1H-phenalen-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications. The chlorine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the compound’s ability to generate singlet oxygen with high efficiency makes it a valuable photosensitizer in various applications.
Properties
CAS No. |
81910-99-8 |
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Molecular Formula |
C13H7ClO |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
6-chlorophenalen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H |
InChI Key |
YLCRVNUEQJKOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)Cl |
Origin of Product |
United States |
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